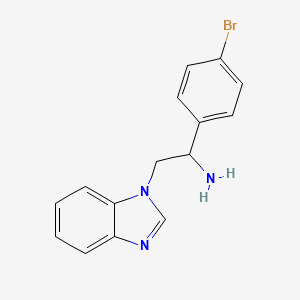
(S)-Viteralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viteralone is a natural product with the chemical formula C15H14O3 and a molecular weight of 242.27. It is primarily used in research related to life sciences . Viteralone is a colorless to pale yellow liquid with a distinctive odor and is soluble in most organic solvents such as alcohols, ethers, and ketones, but not in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Viteralone can be synthesized through the acylation reaction between phenylacetic acid and pyridine in the presence of an appropriate catalyst . The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of Viteralone.
Industrial Production Methods
Industrial production of Viteralone involves large-scale synthesis using the same acylation reaction. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 98% or higher.
Analyse Chemischer Reaktionen
Types of Reactions
Viteralone undergoes various chemical reactions, including:
Oxidation: Viteralone can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Viteralone can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Viteralone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which Viteralone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, Viteralone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Viteralone is structurally similar to several other compounds, including:
Nootkatone: A sesquiterpenoid with similar molecular structure but different functional groups.
Oxyphyllol B: Another sesquiterpenoid with a similar core structure but different substituents.
Tessaric acid: A compound with a similar backbone but different functional groups.
Uniqueness
Viteralone’s uniqueness lies in its specific functional groups and the resulting biological activities. Unlike its similar compounds, Viteralone has shown distinct anti-inflammatory properties, making it a valuable compound in medicinal research .
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CTWSYQBTROEFSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




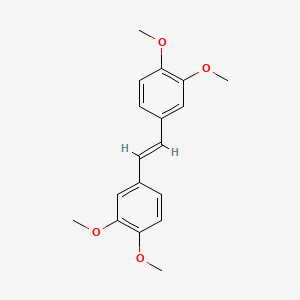

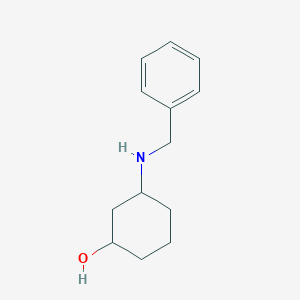
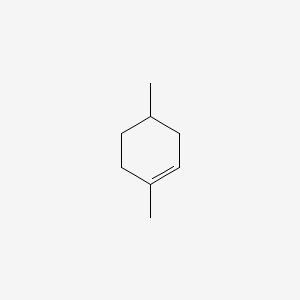
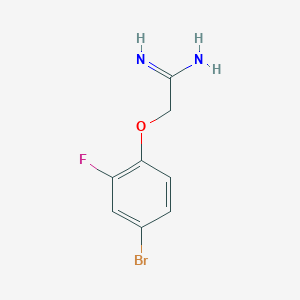
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
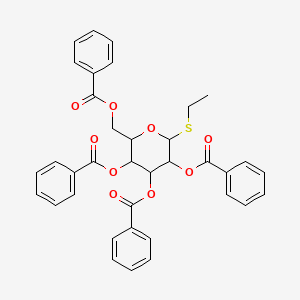

![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)

